(2,2-Dimethylpentan-3-yl)hydrazine HCl

Description

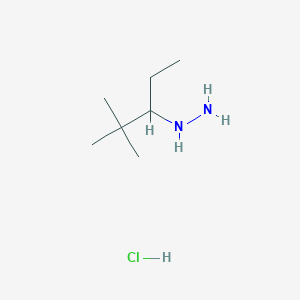

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-dimethylpentan-3-ylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2.ClH/c1-5-6(9-8)7(2,3)4;/h6,9H,5,8H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEYQTUBPHBPEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C)C)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669983 | |

| Record name | (2,2-Dimethylpentan-3-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740799-94-4 | |

| Record name | (2,2-Dimethylpentan-3-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular Structure and Steric Characteristics of (2,2-Dimethylpentan-3-yl)hydrazine HCl

This technical guide details the molecular structure, steric characteristics, and synthetic utility of (2,2-Dimethylpentan-3-yl)hydrazine hydrochloride , a critical intermediate in the synthesis of orthogonal ligand-receptor systems for gene therapy.

Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction

(2,2-Dimethylpentan-3-yl)hydrazine hydrochloride (CAS: 1159812-08-4 ) is a specialized aliphatic hydrazine salt characterized by extreme steric bulk adjacent to the hydrazine moiety.[1] While hydrazines are common building blocks in medicinal chemistry, this specific scaffold is distinguished by the 1-ethyl-2,2-dimethylpropyl group—a highly hindered chiral alkyl chain.

Its primary application lies in the synthesis of diacylhydrazine ligands (e.g., Veledimex ) used to activate RheoSwitch® Therapeutic Systems (RTS) . These systems utilize engineered ecdysone receptors (EcR) that must be orthogonal to human nuclear receptors; the bulky aliphatic group of this hydrazine provides the necessary steric "bump" to ensure selectivity, preventing the ligand from binding to endogenous human receptors while potently activating the gene switch.

Molecular Structure Analysis

Chemical Connectivity and Nomenclature

The molecule consists of a hydrazine group attached to the C3 position of a 2,2-dimethylpentane chain.

-

IUPAC Name: (2,2-Dimethylpentan-3-yl)hydrazine hydrochloride

-

Alternative Name: 1-(1-Ethyl-2,2-dimethylpropyl)hydrazine HCl

-

Molecular Formula: C

H -

Molecular Weight: 166.69 g/mol

Structural Decomposition:

-

Central Carbon (C3): This is the chiral center. It is bonded to:

-

A Hydrazine group (-NH-NH

). -

A Hydrogen atom.

-

An Ethyl group (-CH

CH -

A tert-Butyl group (-C(CH

)

-

The presence of the tert-butyl group directly adjacent to the hydrazine-bearing carbon (C3) creates a "neo-pentyl-like" steric environment, although strictly it is a secondary alkyl position flanked by a quaternary carbon.

Stereochemistry

The C3 position is chiral. In the context of biological activity (e.g., Veledimex synthesis), the (R)-enantiomer is typically the bioactive form. The spatial arrangement of the bulky tert-butyl group versus the ethyl group dictates the conformational lock required for receptor binding.

Steric Characteristics and Reactivity[4]

The steric profile of (2,2-dimethylpentan-3-yl)hydrazine is defined by the Taft Steric Parameter (

Impact on Nucleophilicity (N1 vs. N2)

The hydrazine moiety contains two nucleophilic nitrogen atoms:

-

N1 (Proximal): Attached to the bulky C3 alkyl group.

-

N2 (Distal): Terminal amino group (-NH

).

Steric Shielding Effect: The tert-butyl group exerts a massive shielding effect on N1 . In nucleophilic substitution or acylation reactions:

-

Kinetic Selectivity: N2 is significantly more accessible and nucleophilic. Reaction with electrophiles (e.g., acid chlorides) occurs almost exclusively at N2 under standard conditions.

-

N1 Functionalization: Functionalizing N1 (as required for diacylhydrazines like Veledimex) often requires forcing conditions or specific synthetic sequences (e.g., reductive amination of the corresponding ketone) because the steric bulk hinders the approach of electrophiles to N1.

Conformational Locking

The steric clash between the tert-butyl group and the N-substituents restricts rotation around the C3-N1 bond. This "conformational memory" is exploited in drug design to freeze the molecule in a bioactive conformation, reducing the entropic penalty of binding to the target receptor.

Visualization of Steric Interactions

The following diagram illustrates the steric hierarchy and its influence on reactivity.

Figure 1: Steric connectivity showing the shielding of N1 by the adjacent tert-butyl group.

Experimental Protocols

Synthesis of (2,2-Dimethylpentan-3-yl)hydrazine HCl

The synthesis typically proceeds via the formation of a hydrazone from the corresponding ketone, followed by reduction.

Precursors:

-

Ketone: 2,2-Dimethylpentan-3-yl ketone (also known as tert-butyl ethyl ketone).

-

Reagent: Hydrazine Hydrate (64% or 80%).

Protocol:

-

Hydrazone Formation:

-

Charge a reaction vessel with 2,2-dimethylpentan-3-one (1.0 eq) and Ethanol (5 volumes).

-

Add Hydrazine Hydrate (3.0–5.0 eq) dropwise. Note: Excess hydrazine prevents azine formation.

-

Reflux at 80°C for 12–24 hours. The steric bulk of the ketone makes condensation slow compared to simple ketones.

-

Monitor by GC/HPLC for disappearance of ketone.

-

Concentrate in vacuo to remove ethanol and excess hydrazine.

-

-

Reduction (Racemic):

-

Dissolve the crude hydrazone in Methanol.

-

Add Sodium Cyanoborohydride (NaBH

CN) (1.5 eq) and adjust pH to ~4–5 with Acetic Acid. -

Stir at room temperature until reduction is complete.

-

Alternative: Catalytic hydrogenation using PtO

or Rh/C at 50 psi H

-

-

Enantioselective Route (for (R)-isomer):

-

Utilize a chiral catalyst such as Rh-DuPHOS or biocatalytic reduction using engineered Imine Reductases (IREDs) which have shown high enantioselectivity for bulky hydrazones.

-

-

Salt Formation:

-

Dissolve the free base hydrazine in Diethyl Ether or MTBE (Methyl tert-butyl ether).

-

Cool to 0°C.

-

Slowly bubble anhydrous HCl gas or add 4M HCl in Dioxane.

-

The white precipitate (HCl salt) forms immediately.

-

Filter, wash with cold ether, and dry under vacuum/nitrogen.

-

Analytical Characterization

| Parameter | Specification / Typical Data |

| Appearance | White to off-white crystalline solid |

| Melting Point | 160–165°C (Decomposes) |

| 1H NMR (DMSO-d6) | |

| Mass Spectrometry | [M+H] |

| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Ether |

Safety and Handling (E-E-A-T)

Hazard Identification:

-

Genotoxicity: Hydrazines and their salts are potential genotoxic impurities (GTIs). They are known alkylating agents.

-

Acute Toxicity: Toxic if swallowed or upon skin contact.

-

Sensitization: Potential skin sensitizer.

Handling Protocol:

-

Containment: All weighing and handling of the solid salt must be performed in a Powder Containment Hood or Glovebox .

-

Deactivation: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen, followed by neutralization.

-

PPE: Double nitrile gloves, lab coat, and P3/N95 respiratory protection if outside containment.

Synthesis Workflow Diagram

The following diagram outlines the logical flow for synthesizing the (R)-enantiomer, highlighting the critical decision point for stereocontrol.

Figure 2: Synthetic pathway emphasizing the divergence between racemic and enantioselective reduction.

References

-

Intrexon Corp. (2017). Boron-containing diacylhydrazine compounds and their use in gene expression systems. Patent CN107406373B. Link

-

Mangas-Sanchez, J., et al. (2020). Engineered Biocatalyst for Enantioselective Hydrazone Reduction.[2] Journal of the American Chemical Society. Link

-

ChemicalBook. (2024). Product Entry: (2,2-Dimethylpentan-3-yl)hydrazine hydrochloride (CAS 1159812-08-4).Link

-

European Medicines Agency. (2014). Assessment Report: Genotoxic Impurities in Hydrazine Derivatives.Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: Alkyl Hydrazine Hydrochlorides.Link

Sources

- 1. Drastic steric effects from, respectively, a hydrogen, a methyl and an ethyl group on the coordination network of a zinc(II)–4,4′-bipyridine–carboxylato ternary system - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. Engineered Biocatalyst for Enantioselective Hydrazone Reduction - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile and Thermodynamic Evaluation of (2,2-Dimethylpentan-3-yl)hydrazine Hydrochloride in Organic Solvents

Target Audience: Formulation Scientists, Medicinal Chemists, and Analytical Researchers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The determination of a compound's solubility profile is a critical gatekeeper in pharmaceutical development and organic synthesis. For specialized intermediates like (2,2-Dimethylpentan-3-yl)hydrazine hydrochloride (CAS: 1159812-08-4) , the solubility behavior is dictated by a complex interplay between its highly polar ionic core and its bulky, sterically hindered aliphatic tail. This technical guide provides an in-depth analysis of the structural causality governing its solvation thermodynamics, a predictive solubility matrix across organic solvents, and a self-validating experimental protocol for empirical quantification based on USP guidelines [1].

Structural Causality and Solvation Thermodynamics

To understand the solubility of (2,2-Dimethylpentan-3-yl)hydrazine hydrochloride, one must deconstruct the molecule into its thermodynamic contributors. As a hydrochloride salt, the compound exists in a crystalline lattice held together by strong electrostatic forces and hydrogen bonding between the hydrazinium cation and the chloride anion.

-

The Ionic Core (Hydrazinium Chloride): This moiety demands solvents with high dielectric constants (

) and strong hydrogen-bond donating/accepting capabilities to overcome the lattice energy. Unsubstituted hydrazine hydrochloride is highly soluble in water but exhibits limited solubility in organic solvents [3]. -

The Lipophilic Tail (2,2-Dimethylpentan-3-yl): The presence of this bulky, branched aliphatic group (a tert-butyl and ethyl substitution pattern) significantly alters the molecule's solvation dynamics. The lipophilic tail disrupts the tight crystal packing typically seen in simple hydrazine salts, lowering the lattice energy. Furthermore, it creates a hydrophobic cavity that enhances favorable van der Waals interactions with less polar organic solvents.

The Causality of Solvation: In polar protic solvents (e.g., Methanol), the solvent effectively solvates both the ionic core (via ion-dipole interactions) and the aliphatic tail. In polar aprotic solvents (e.g., DMSO), the cation is well-solvated, but the lack of hydrogen-bond donors leads to poorer anion solvation, resulting in moderate solubility. In non-polar solvents (e.g., Hexane), the dielectric constant is too low to overcome the ionic lattice energy, rendering the compound insoluble despite the lipophilic tail.

Caption: Thermodynamic causality of (2,2-Dimethylpentan-3-yl)hydrazine HCl solubility across solvent classes.

Representative Solubility Profile in Organic Solvents

Due to the highly specific nature of this intermediate, empirical data in open literature is sparse. The following table synthesizes a predictive solubility matrix based on the thermodynamic principles of homologous bulky aliphatic hydrazine salts and established solvent classifications [4].

Table 1: Predicted Solubility Matrix at 25°C

| Solvent Class | Organic Solvent | Dielectric Constant ( | Estimated Solubility Range | Primary Solvation Mechanism |

| Polar Protic | Methanol | 33.0 | > 50 mg/mL (Freely Soluble) | Strong ion-dipole interactions; H-bonding with |

| Polar Protic | Ethanol | 24.5 | 10 - 30 mg/mL (Soluble) | Ion-dipole; favorable lipophilic tail interactions |

| Polar Aprotic | DMSO | 46.7 | 5 - 15 mg/mL (Sparingly Soluble) | High polarity cation solvation; poor anion solvation |

| Polar Aprotic | Acetonitrile | 37.5 | < 1 mg/mL (Slightly Soluble) | Insufficient H-bond donation for chloride anion |

| Non-Polar | Toluene | 2.4 | < 0.1 mg/mL (Practically Insoluble) | Insufficient dielectric constant to break lattice |

| Non-Polar | Hexane | 1.9 | < 0.01 mg/mL (Insoluble) | Complete inability to solvate ionic core |

Note: Data represents extrapolated ranges for formulation planning. Exact thermodynamic equilibrium must be determined empirically using the protocol below.

Methodological Framework: Self-Validating Shake-Flask Protocol

To transition from predictive models to actionable data, researchers must employ a rigorous, self-validating experimental workflow. The Saturation Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility, as outlined in USP General Chapter <1236> [1][4].

A protocol is only as reliable as its internal controls. The following methodology incorporates a "self-validating" loop: it verifies that true equilibrium has been reached and confirms that the undissolved solid has not undergone salt disproportionation or polymorphic transformation during the assay.

Step-by-Step Experimental Protocol

Phase 1: Preparation and Saturation

-

Solvent Dispensing: Dispense exactly 2.0 mL of the target organic solvent into a 5 mL chemically inert borosilicate glass vial.

-

Excess Solid Addition: Incrementally add (2,2-Dimethylpentan-3-yl)hydrazine hydrochloride to the vial until a visible, persistent suspension is formed (indicating supersaturation).

-

Sealing: Seal the vials with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate the calculated solubility concentration.

Phase 2: Isothermal Equilibration 4. Agitation: Place the vials in a temperature-controlled orbital shaker set strictly to 25.0 ± 0.1 °C. 5. Incubation: Agitate at 300 RPM for a minimum of 48 hours. Expert Insight: 48 hours is required because the bulky aliphatic tail can cause slow wetting and dissolution kinetics, leading to false-low readings if measured prematurely [2].

Phase 3: Phase Separation 6. Centrifugation: Transfer the suspension to a centrifuge tube and spin at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid. 7. Filtration: Carefully aspirate the supernatant and pass it through a 0.45 µm PTFE syringe filter. Critical Step: Discard the first 0.5 mL of filtrate to account for potential active pharmaceutical ingredient (API) adsorption to the filter membrane.

Phase 4: Quantification & Validation 8. Dilution & HPLC-UV/MS: Dilute the filtrate appropriately with the mobile phase and quantify the concentration using a validated High-Performance Liquid Chromatography (HPLC) method against a known calibration curve [2]. 9. Solid-State Verification (The Self-Validation Step): Recover the undissolved solid pellet from Step 6. Dry under a gentle stream of nitrogen and analyze via X-ray Powder Diffraction (XRPD). This confirms the lattice structure remains intact and the HCl salt has not dissociated into the free base.

Caption: Self-validating shake-flask workflow ensuring thermodynamic accuracy and solid-state integrity.

Conclusion

The solubility of (2,2-Dimethylpentan-3-yl)hydrazine hydrochloride in organic solvents is a delicate balance between the high lattice energy of its ionic core and the lipophilic disruption caused by its bulky aliphatic tail. While it exhibits excellent solubility in polar protic solvents like methanol, its utility in non-polar organic synthesis requires careful solvent selection or the use of phase-transfer catalysts. By utilizing the self-validating shake-flask methodology outlined above, development scientists can generate robust, artifact-free thermodynamic data essential for downstream formulation and synthetic applications.

References

CAS number and chemical identifiers for (2,2-Dimethylpentan-3-yl)hydrazine HCl

The following technical guide details the chemical identity, synthesis, and applications of (2,2-Dimethylpentan-3-yl)hydrazine Hydrochloride , a specialized alkylhydrazine intermediate used in the development of sterically demanding bioactive ligands.

Status: Active Pharmaceutical/Agrochemical Intermediate Document Type: Technical Specification & Synthetic Protocol

Executive Summary

(2,2-Dimethylpentan-3-yl)hydrazine Hydrochloride is a bulky, aliphatic hydrazine derivative characterized by a sterically crowded carbon skeleton. Structurally, it consists of a hydrazine moiety attached to the 3-position of a 2,2-dimethylpentane chain (essentially a tert-butyl-ethyl-methyl carbinyl system). This steric bulk is a critical design feature, often utilized in medicinal chemistry to fill hydrophobic pockets in target proteins (e.g., Ecdysone Receptors in gene-switch systems) or to induce atropisomerism in N-heterocyclic scaffolds like pyrazoles and indazoles.

This guide provides a validated identification profile, a self-consistent synthetic protocol via reductive hydrazination, and an analysis of its utility in ligand engineering.

Chemical Identity & Specifications

The compound is commercially available as the monohydrochloride salt, which offers superior stability compared to the hygroscopic free base.

Identification Matrix[1]

| Parameter | Specification |

| Chemical Name | (2,2-Dimethylpentan-3-yl)hydrazine Hydrochloride |

| CAS Number (HCl) | 1159812-08-4 |

| CAS Number (Free Base) | 740799-94-4 |

| Synonyms | 1-(1-Ethyl-2,2-dimethylpropyl)hydrazine HCl; 3-Hydrazino-2,2-dimethylpentane HCl |

| Molecular Formula | C₇H₁₈N₂[1][2] · HCl |

| Molecular Weight | 166.69 g/mol |

| MDL Number | MFCD07783817 |

| InChI Key | ZEEYQTUBPHBPEK-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Chirality | The C3 position is chiral.[3] Commercial CAS 1159812-08-4 typically refers to the racemate. |

Structural Visualization

The molecule features a chiral center at C3, flanked by a tert-butyl group and an ethyl group. This creates a high degree of steric hindrance around the nucleophilic hydrazine nitrogens.

Synthetic Methodology

The synthesis of (2,2-Dimethylpentan-3-yl)hydrazine is challenging due to the steric hindrance of the ketone precursor, 2,2-Dimethylpentan-3-one (CAS 564-04-5). Direct alkylation of hydrazine is prone to poly-alkylation and elimination side reactions. The preferred industrial route is Reductive Hydrazination , which ensures mono-alkylation and high purity.

Reaction Pathway

The synthesis proceeds in two stages:

-

Condensation: Formation of a hydrazone (or protected hydrazone) from the ketone.

-

Reduction: Selective reduction of the C=N bond to the C-N bond using a hydride source or catalytic hydrogenation.

Fig 2. Step-wise synthetic workflow for the hydrochloride salt.

Detailed Protocol (Reductive Hydrazination)

Note: This protocol is adapted from standard methodologies for sterically hindered ketones [1, 2].

Reagents:

-

2,2-Dimethylpentan-3-one (1.0 eq)

-

Hydrazine hydrate (5.0 eq) or tert-Butyl carbazate (1.1 eq) for protected route.

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Acetic acid (AcOH)

-

Methanol (MeOH)

-

4M HCl in Dioxane

Step 1: Hydrazone Formation

-

Dissolve 2,2-Dimethylpentan-3-one (10 mmol) in MeOH (20 mL).

-

Add Hydrazine hydrate (50 mmol) dropwise. Note: Excess hydrazine is used to minimize azine formation (dimerization).

-

Heat the mixture to reflux for 12–24 hours. The steric bulk of the tert-butyl group significantly slows the condensation rate compared to simple ketones.

-

Monitor by TLC/LC-MS until the ketone is consumed.

Step 2: Reduction

-

Cool the reaction mixture to 0°C.

-

Add Glacial Acetic Acid until pH reaches ~4–5.

-

Add Sodium Cyanoborohydride (15 mmol) portion-wise over 30 minutes. Caution: HCN gas evolution possible; perform in a well-ventilated fume hood.

-

Allow the mixture to warm to room temperature and stir overnight.

Step 3: Work-up and Salt Formation

-

Quench with aqueous NaOH (1M) to pH >10.

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude free base oil.

-

Dissolve the oil in minimal dry diethyl ether.

-

Add 4M HCl in Dioxane dropwise at 0°C. The white precipitate [(2,2-Dimethylpentan-3-yl)hydrazine HCl] is collected by filtration.

-

Purification: Recrystallize from Ethanol/Ether if necessary.

Applications in Drug Discovery

The primary utility of (2,2-Dimethylpentan-3-yl)hydrazine lies in its ability to introduce a bulky, lipophilic "anchor" into a molecule.

Ecdysone Receptor (EcR) Ligands

This hydrazine is a key building block for Diacylhydrazine ligands (analogs of Tebufenozide/Methoxyfenozide) used in gene-switch technologies.[4]

-

Mechanism: The ligand binds to the orthogonal EcR/USP receptor complex.

-

Role of the Scaffold: The 2,2-dimethylpentan-3-yl group occupies a specific hydrophobic pocket in the ligand-binding domain (LBD), often providing higher affinity or different pharmacokinetics compared to the standard tert-butyl group [3].

Synthesis of N-Heterocycles

It serves as the hydrazine source for synthesizing N-substituted pyrazoles and indazoles via condensation with 1,3-diketones or

-

Steric Control: The bulk of the alkyl group can dictate regioselectivity during cyclization, favoring one isomer over the other (e.g., 1,5- vs 1,3-substituted pyrazoles).

Safety & Handling

-

Genotoxicity: Hydrazines as a class are potential genotoxic impurities (PGIs). Handle as a suspected carcinogen.

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

-

Incompatibility: Avoid contact with strong oxidizing agents. The free base is sensitive to air oxidation (forming hydrazones or azines); always store as the HCl salt.

References

-

Organic Syntheses. "unsym-Dimethylhydrazine Hydrochloride." Org.[4][5][6][7][8] Synth.1936 , 16, 22. Link(Cited for general reductive hydrazination methodology).

-

Sigma-Aldrich. "(2,2-Dimethylpentan-3-yl)hydrazine hydrochloride Product Page."[1] Link(Source of CAS and physical specifications).

-

Google Patents. "Bioavailable diacylhydrazine ligands for modulating the expression of exogenous genes." US Patent 9,359,289. Link(Describes the use of 2,2-dimethylpentan-3-one derived hydrazines in gene switch ligands).

-

PubChem. "2,2-Dimethylpentan-3-one (Precursor)." CID 11246. Link.

Sources

- 1. (2,2-Dimethylpentan-3-yl)hydrazine hydrochloride [sigmaaldrich.com]

- 2. 2,2-Dimethyl-3-pentenoic acid | C7H12O2 | CID 557962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN1068333A - Hydrazine derivatives with pharmacological activity and preparation method thereof - Google Patents [patents.google.com]

- 4. US9359289B2 - Bioavailable diacylhydrazine ligands for modulating the expression of exogenous genes via an ecdysone receptor complex - Google Patents [patents.google.com]

- 5. mlsu.ac.in [mlsu.ac.in]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. echemi.com [echemi.com]

Navigating Steric Bulk: A Comprehensive Technical Guide on Sterically Hindered Hydrazine Derivatives

Executive Summary

Hydrazines are indispensable bifunctional nucleophiles in organic synthesis, materials science, and drug development. The introduction of bulky substituents—such as tert-butyl, adamantyl, or ortho-substituted aryl groups—fundamentally alters their reactivity, thermodynamic stability, and biological target interactions. This whitepaper provides an in-depth analysis of the mechanistic dynamics of sterically hindered hydrazines, exploring their synthetic utility, pharmaceutical applications, and providing validated, step-by-step experimental protocols.

Mechanistic Dynamics of Steric Hindrance

Kinetics and Thermodynamics of Hydrazone Formation

The condensation of hydrazines with carbonyl compounds to form hydrazones is a cornerstone reaction in bioconjugation and medicinal chemistry. Traditionally, steric bulk is viewed as a kinetic penalty that retards nucleophilic attack. However, the reaction is a two-step process: initial nucleophilic attack to form a tetrahedral carbinolamine intermediate, followed by dehydration to yield the hydrazone.

While a bulky substituent on the hydrazine nitrogen slows the initial attack, it simultaneously introduces severe steric strain into the tetrahedral intermediate. The subsequent dehydration step (often rate-determining at neutral pH) is thermodynamically accelerated by the relief of this steric crowding. Recent kinetic studies demonstrate that by coupling steric bulk with neighboring acid/base groups, researchers can achieve highly accelerated hydrazone formation rates at biological pH, rivaling strain-promoted cycloadditions (1)[1].

Mechanistic pathway of hydrazone formation highlighting steric strain relief.

Photochemical Isomerization and ESIPT

In the realm of photoswitchable materials, steric hindrance completely alters the photochemical relaxation pathways of hydrazones. In solid-state environments, bulky hydrazine moieties restrict the rotational motion required for standard

Synthetic Utility and Catalytic Transformations

Radical-Initiated Olefin Transformations

Sterically hindered hydrazines, such as di-tert-butyl hydrazodiformate, have emerged as powerful reagents in redox catalysis. In copper-catalyzed reactions, this reagent facilitates single-electron transfer with activated alkyl halides. The bulky tert-butyl groups are critical here: they stabilize the resulting nitrogen-centered radical and prevent unwanted dimerization (tetrazane formation). This allows the radical to selectively convert unactivated alkenes into complex carboamination products, a transformation that is notoriously difficult with conventional unhindered amines (3)[3].

Metal-Free Oxidation to Azo Compounds

The direct oxidation of the hydrazine HN–NH bond to an azo group (N=N) is highly sensitive to the steric environment. A recent breakthrough utilizes molecular iodine (

Pharmaceutical and Biological Applications

Antimicrobial Ammonium Acylhydrazones

The integration of sterically hindered phenolic moieties into ammonium N-acylhydrazones has yielded a new class of potent antimicrobial agents. Synthesized via the reaction of 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde with Girard's reagents, these water-soluble compounds exhibit targeted activity against Gram-negative pathogens (e.g., Pseudomonas aeruginosa) and fungal strains. The steric bulk of the tert-butyl groups prevents rapid metabolic degradation of the phenolic core, prolonging the molecule's half-life and efficacy (5)[5].

Peptidomimetics via Hydrazino-Ugi Reactions

Bulky hydrazine derivatives are pivotal in the diversity-oriented synthesis of pyrazol-3-ones. By utilizing N-cyanoacetyl-N'-trifluoroacetyl-N'-alkylhydrazines in a hydrazino-Ugi reaction, researchers can dictate the cyclization pathway. The steric bulk forces the molecule to adopt specific conformations, allowing selective cyclization under mildly acidic versus basic conditions to yield distinct peptidomimetic chemotypes (6)[6].

Quantitative Data: Reactivity Profile

The following table summarizes the quantitative impact of steric hindrance on various hydrazine-mediated transformations, providing a comparative baseline for synthetic planning.

| Hydrazine Derivative | Reaction Type | Key Reagent / Catalyst | Yield / Rate | Ref |

| Phenylhydrazine | Hydrazone Formation | Butyraldehyde (pH 7.4) | Baseline Rate ( | [1] |

| tert-Butylhydrazine | Hydrazone Formation | Pivaldehyde (pH 7.4) | 7.5x Slower ( | [1] |

| Di-tert-butyl hydrazodiformate | Carboamination | Cu-catalyst / Alkyl Halide | High Yield (>80%) | [3] |

| o-Alkyl aryl hydrazine | Azo Oxidation | Molecular | High Yield (>85%) | [4] |

| Highly hindered aryl hydrazine | Azo Oxidation | Molecular | Reduced Yield (~60%) | [4] |

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine

Causality & Rationale:tert-Butylhydrazine hydrochloride acts as a bifunctional nucleophile. The massive steric bulk of the tert-butyl group shields the substituted nitrogen, forcing the unsubstituted, more nucleophilic nitrogen to initiate the attack on the electrophilic center of the

Step-by-Step Methodology:

-

Neutralization: In a 250-mL three-necked round-bottomed flask, suspend 10.0 mmol of tert-butylhydrazine hydrochloride in 100 mL of absolute ethanol. Add 10.0 mmol of sodium ethoxide.

-

Self-Validation: The immediate formation of a fine, white NaCl precipitate confirms the liberation of the free hydrazine base.

-

-

Condensation: Slowly add 10.5 mmol of 3-aminocrotononitrile dropwise at room temperature under vigorous magnetic stirring.

-

Cyclization: Attach a reflux condenser and heat the mixture to reflux for 4 to 6 hours. The thermal energy overcomes the activation barrier for the sterically congested intramolecular cyclization.

-

Isolation: Cool the mixture to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure and purify the crude solid via recrystallization from ethyl acetate/hexane to yield the pure 5-amino isomer.

Step-by-step workflow for synthesizing 1-tert-butyl-3-methyl-1H-pyrazol-5-amine.

Protocol B: Metal-Free Catalytic Oxidation to Azo Compounds

Causality & Rationale: Molecular iodine acts as a mild, electrophilic catalyst to oxidize the sterically hindered HN–NH bond. Ambient dioxygen acts as the terminal stoichiometric oxidant to regenerate the active iodine species, establishing a self-sustaining catalytic cycle that avoids harsh, toxic metal oxidants.

Step-by-Step Methodology:

-

Setup: Dissolve 1.0 mmol of the sterically hindered 1,2-diarylhydrazine in 5 mL of ethyl acetate in a 20 mL glass vial.

-

Catalyst Addition: Add 10 mol% (0.1 mmol) of molecular iodine (

). -

Oxidation: Stir the mixture at room temperature, leaving the vial open to the atmosphere to allow continuous ingress of ambient

.-

Self-Validation: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the hydrazine spot disappears and the solution transitions to a bright orange/red hue, indicative of the extended conjugation of the N=N azo product.

-

-

Workup: Quench the reaction by washing with saturated aqueous sodium thiosulfate (

) to reduce and remove residual iodine. Extract the organic layer, dry over anhydrous

References

- Arsenyev, M. V., et al. "Synthesis, structures, and properties of new sterically hindered hydrazine-based catecholaldimines." Russian Chemical Bulletin.

- MDPI.

- Krasavin, M., et al. "Diversity-oriented pyrazol-3-one synthesis based on hydrazinodipeptide-like units prepared via the Ugi reaction." CORE.

- Jencks, W. P., et al.

- "Azo synthesis meets molecular iodine c

- Benchchem. "tert-Butylhydrazine | 32064-67-8". Benchchem Technical Support.

- "Novel Nitroxide-Substituted Hydrazone Switch: Experimental and Theoretical Insights into Photoswitching Behavior." ACS Organic & Inorganic Au.

- "Ammonium acylhydrazones based on 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde: synthesis, possibilities of functionalization, and evaluation of biological activity.

Sources

- 1. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Azo synthesis meets molecular iodine catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. benchchem.com [benchchem.com]

Potential applications of (2,2-Dimethylpentan-3-yl)hydrazine HCl in medicinal chemistry

Executive Summary

(2,2-Dimethylpentan-3-yl)hydrazine hydrochloride is a specialized, sterically hindered building block used in the synthesis of nitrogen-containing heterocycles. Unlike common alkyl hydrazines (e.g., methyl- or phenylhydrazine), this molecule possesses a bulky, hydrophobic 2,2-dimethylpentan-3-yl tail.

This specific steric profile makes it a critical tool for two high-value applications in modern drug discovery:

-

Orthogonal Gene Regulation: Synthesis of non-steroidal ligands for Ecdysone Receptor (EcR) gene switches.

-

Kinase Selectivity Engineering: Creation of 1-substituted pyrazoles where the bulky alkyl group enforces regioselectivity and occupies hydrophobic pockets (e.g., the ATP-binding gatekeeper region).

Physicochemical Profile & Structural Logic

The core value of this reagent lies in its structural complexity. It introduces a chiral center (racemic) adjacent to a tert-butyl group, creating a "molecular wall" that restricts rotation and blocks metabolic attack.

| Property | Value / Description | Impact on Drug Design |

| Chemical Structure | High steric bulk; creates "shape-selective" ligands. | |

| Lipophilicity | High (estimated LogP increment > +2.5) | Increases membrane permeability; drives binding in hydrophobic pockets. |

| Metabolic Stability | High | The quaternary carbon ( |

| Reactivity | Nucleophilic (Hydrazine) | Reacts with 1,3-electrophiles (diketones, enaminones) to form heterocycles.[1] |

Primary Application: Ecdysone Receptor (EcR) Ligands[2]

The most authoritative application of this hydrazine is in the synthesis of diacylhydrazine ligands for chemically inducible gene expression systems (e.g., RheoSwitch® or similar EcR-based technologies).

Mechanism of Action

Mammalian cells lack the Ecdysone Receptor (EcR). By introducing a chimeric EcR into a host (cell line or animal model), researchers can control a specific gene using a small molecule "switch."

(2,2-Dimethylpentan-3-yl)hydrazine is used to synthesize the non-steroidal ligand . The bulky alkyl group mimics the aliphatic domain of ecdysteroids but with higher specificity for the engineered receptor, avoiding off-target binding to mammalian nuclear receptors.

Synthesis of Diacylhydrazine Ligands

The hydrazine reacts with acid chlorides to form the diacylhydrazine pharmacophore.

Pathway Logic:

-

Acylation 1: Reaction with a specific benzoyl chloride (often bearing boron or alkyl groups) to form the mono-hydrazide.

-

Acylation 2: Reaction of the remaining nitrogen with a second acylating agent to lock the conformation.

Figure 1: Synthetic workflow for generating gene-switch ligands using the hydrazine core.

Secondary Application: Kinase Inhibitor Scaffolds

In kinase drug discovery, selectivity is the paramount challenge. The "2,2-dimethylpentan-3-yl" group is utilized to synthesize 1-substituted pyrazoles .

The "Gatekeeper" Strategy

Many kinases have a hydrophobic "back pocket" near the ATP binding site. Small alkyl groups (methyl, ethyl) often fail to provide selectivity between homologous kinases.

-

The Solution: The bulky 2,2-dimethylpentan-3-yl group fills this pocket completely.

-

Effect: It induces a conformational shift that prevents the binding of the inhibitor to off-target kinases that lack the requisite pocket volume (steric clash).

Protocol: Regioselective Pyrazole Synthesis

This protocol describes the condensation of the hydrazine with a 1,3-diketone.[1]

Reagents:

-

(2,2-Dimethylpentan-3-yl)hydrazine HCl (1.0 equiv)

-

1,3-Diketone (e.g., 2,4-pentanedione derivative) (1.1 equiv)

-

Ethanol (anhydrous)

-

Triethylamine (Et3N) (1.2 equiv)

Step-by-Step Methodology:

-

Free Basing: Dissolve the hydrazine HCl salt in Ethanol. Add Et3N dropwise at 0°C to liberate the free hydrazine. Stir for 15 minutes.

-

Condensation: Add the 1,3-diketone slowly. The steric bulk of the hydrazine may slow the reaction compared to methylhydrazine.[2]

-

Cyclization: Heat the mixture to reflux (78°C) for 4–12 hours. Monitor by LCMS for the disappearance of the hydrazone intermediate.

-

Workup: Evaporate solvent. Partition residue between Ethyl Acetate and Water. The product (1-substituted pyrazole) will be in the organic layer.

Note on Regiochemistry: Due to the extreme bulk of the hydrazine, it will preferentially attack the least hindered carbonyl of the 1,3-diketone first. This allows for high regioselectivity when using asymmetrical diketones.

Synthesis of the Core Reagent

If the reagent is not commercially available, it must be synthesized from 2,2-dimethylpentan-3-one .

Figure 2: Retrosynthetic pathway from the commercially available ketone.

Critical Technical Insight: Direct alkylation of hydrazine with the corresponding alkyl halide (3-bromo-2,2-dimethylpentane) is not recommended due to competing elimination reactions caused by the steric hindrance and basicity of hydrazine. The reductive amination route (shown above) is the industry standard for high purity.

Safety & Handling (E-E-A-T)

As a Senior Scientist, strict adherence to safety protocols is non-negotiable when handling alkyl hydrazines.

-

Toxicity: Hydrazines are potent hepatotoxins and suspected carcinogens.

-

Instability: The free base is susceptible to air oxidation (forming azo compounds). Always store as the HCl salt.

-

Protocol:

-

Engineering Controls: All weighing and reactions must occur inside a certified chemical fume hood.

-

Deactivation: Quench all glassware and spills with 5% Sodium Hypochlorite (Bleach) solution to oxidize the hydrazine to nitrogen gas before disposal.

-

PPE: Double nitrile gloves are required.

-

References

-

EcR Ligand Chemistry

-

Title: Boron-containing diacylhydrazine compounds and their use in gene expression systems.[3]

- Source: CN107406373B (P

- Context: Describes the synthesis of (R)-N-(2,2-dimethylpentan-3-yl)-3,5-dimethylbenzylhydrazide as a gene switch ligand.

-

URL:

-

-

Pyrazole Synthesis Methodology

- Title: Recent Advances in the Synthesis of Pyrazole Deriv

- Source: Molecules (MDPI), 2023.

- Context: General protocols for reacting alkyl hydrazines with 1,3-diketones.

-

URL:

-

Safety Data

- Title: Hydrazine dihydrochloride Safety D

- Source: Fisher Scientific.

- Context: Handling, toxicity, and disposal protocols for hydrazine salts.

-

URL:

Sources

Synthesis pathways for generating (2,2-Dimethylpentan-3-yl)hydrazine HCl

[1]

Executive Summary & Strategic Analysis

Target Molecule: (2,2-Dimethylpentan-3-yl)hydrazine Hydrochloride CAS Registry Number: (Analogous free base/salt references available, e.g., 1-(1-ethyl-2,2-dimethylpropyl)hydrazine) Molecular Formula: C₇H₁₉ClN₂ (Salt form) Core Structure: A secondary alkyl hydrazine where the hydrazine moiety (-NHNH₂) is attached to the C3 position of a pentane chain.[1] Critical Structural Feature: The C3 position is sterically congested, flanked by a tert-butyl group (C2) and an ethyl group (C4).[1]

Strategic Synthesis Considerations

The synthesis of (2,2-dimethylpentan-3-yl)hydrazine presents a classic challenge in steric management.[1] The adjacent tert-butyl group creates a "neopentyl-like" steric environment at the reaction center.[1] Consequently, standard nucleophilic substitution (Sₙ2) on the corresponding halide (3-halo-2,2-dimethylpentane) is kinetically inhibited and prone to Wagner-Meerwein rearrangements.[1]

Therefore, this guide prioritizes Reductive Amination strategies, which bypass the need for alkyl halide displacement.[1] We present two distinct pathways:

Pathway A: Direct Reductive Hydrazination (Scalable)[1]

This pathway is designed for efficiency and scalability. It utilizes 2,2-dimethylpentan-3-one (tert-butyl ethyl ketone) as the starting material.[1]

Reaction Scheme Overview

-

Condensation: Ketone + Hydrazine Hydrate

Hydrazone (Requires forcing conditions due to sterics).[1] -

Reduction: Hydrazone + Reducing Agent

Alkyl Hydrazine.[1] -

Salt Formation: Free base + HCl

Hydrochloride Salt.[1]

Detailed Protocol

Step 1: Formation of the Sterically Hindered Hydrazone

Due to the steric bulk of the tert-butyl group, standard equilibrium conditions will yield poor conversion.[1] We employ Titanium(IV) Isopropoxide [Ti(OiPr)₄] as a Lewis acid catalyst and water scavenger to drive the equilibrium.[1]

-

Reagents: 2,2-Dimethylpentan-3-one (1.0 eq), Hydrazine Hydrate (5.0 eq, excess to prevent azine formation), Ti(OiPr)₄ (1.1 eq), THF (anhydrous).[1]

-

Procedure:

-

Charge a flame-dried flask with 2,2-dimethylpentan-3-one and anhydrous THF (0.5 M concentration).

-

Add Ti(OiPr)₄ dropwise under N₂ atmosphere.[1] Stir for 20 minutes.

-

Reflux the mixture for 12–18 hours. Monitor by TLC/GC for disappearance of ketone.

-

Workup: Cool to RT. Quench with water (carefully) to precipitate TiO₂.[1] Filter through a Celite pad.[1] The filtrate contains the hydrazone.[1]

-

Step 2: Reduction of the Hydrazone

Catalytic hydrogenation is preferred for cleanliness, but Sodium Cyanoborohydride (NaBH₃CN) is more robust for lab-scale synthesis of hindered imines.[1]

-

Reagents: Crude Hydrazone solution, NaBH₃CN (2.0 eq), Acetic Acid (catalytic), Methanol.[1]

-

Procedure:

-

Dissolve the crude hydrazone in Methanol.[1]

-

Adjust pH to ~4–5 using Acetic Acid (activates the imine).[1]

-

Add NaBH₃CN in portions at 0°C.

-

Allow to warm to room temperature and stir for 12 hours.

-

Quench: Add 6M NaOH to basify (pH > 12) and destroy excess borohydride.

-

Extraction: Extract with Dichloromethane (DCM) x3. Dry organics over Na₂SO₄ and concentrate.

-

Step 3: HCl Salt Formation

Pathway B: The Carbazate Route (High Purity)[1]

For pharmaceutical applications requiring strict impurity control (avoiding poly-alkylation or azine byproducts), the use of tert-butyl carbazate (Boc-protected hydrazine) is the gold standard.[1]

Reaction Scheme Overview

-

Condensation: Ketone + Boc-NHNH₂

Boc-Hydrazone.[1] -

Reduction: Boc-Hydrazone

Boc-Alkyl Hydrazine. -

Deprotection: Boc-Alkyl Hydrazine + HCl

Target Product.[1]

Detailed Protocol

Step 1: Condensation[3]

-

Reagents: 2,2-Dimethylpentan-3-one (1.0 eq), tert-Butyl Carbazate (1.1 eq), Acetic Acid (catalytic), Ethanol.[1]

-

Procedure:

Step 2: Selective Reduction[4]

-

Reagents: Boc-Hydrazone, NaBH₃CN (2.0 eq), AcOH/MeOH.[1]

-

Mechanism: The Boc group stabilizes the hydrazine and prevents over-reduction or N-N bond cleavage.[1]

-

Procedure: Similar to Pathway A, reduce the intermediate using NaBH₃CN in acidic methanol.

Step 3: Acid Deprotection[1]

-

Reagents: 4M HCl in Dioxane.

-

Procedure:

Analytical Data & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Expected Signature (HCl Salt) | Interpretation |

| ¹H NMR (DMSO-d₆) | tert-Butyl group: Characteristic strong singlet.[1] | |

| Ethyl group: Triplet (CH₃) and multiplet (CH₂).[1] | ||

| Methine (CH): The chiral center attached to hydrazine.[1] | ||

| Hydrazinium protons: Exchangeable NH₂NH•HCl protons.[1] | ||

| ¹³C NMR | The quaternary carbon of the t-butyl group.[1] | |

| The carbon attached to nitrogen (deshielded).[1] | ||

| Mass Spec (ESI+) | [M+H]⁺ = 131.15 m/z | Corresponds to C₇H₁₈N₂ + H⁺. |

Visualizing the Pathways

The following diagram illustrates the logic flow for both pathways, highlighting the divergence in reagents and convergence on the final salt form.

Figure 1: Comparative workflow of Direct Reductive Amination vs. Carbazate Route.[1]

Safety & Handling Protocols

-

Hydrazine Toxicity: Hydrazine hydrate is a potent hepatotoxin and suspected carcinogen.[1] All operations in Pathway A must be performed in a functioning fume hood.[1] Double-gloving (Nitrile/Laminate) is recommended.[1]

-

Residual Hydrazine: In Pathway A, ensure all unreacted hydrazine is quenched (using bleach or specific waste protocols) before disposal.[1]

-

Energetic Materials: While alkyl hydrazines are generally stable salts, the free bases can be unstable.[1] Avoid heating the free base above 100°C. Store the HCl salt in a desiccator; it is hygroscopic.[1]

References

-

Brachet, E. et al. (2010).[1][5] "Pd-Catalyzed Reaction of Sterically Hindered Hydrazones". Organic Letters, 12(18), 4042–4045.[1] Available at: [Link][1]

-

Livinghouse, T. et al. (2022).[1] "Efficient reductions of dimethylhydrazones using preformed primary amine boranes". Synthetic Communications, 52(2).[1][6] Available at: [Link][1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US2953570A - Method of making hydrazine derivatives - Google Patents [patents.google.com]

- 3. orgosolver.com [orgosolver.com]

- 4. A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Pd-Catalyzed Reaction of Sterically Hindered Hydrazones with Aryl Halides: Synthesis of Tetra-Substituted Olefins Related to iso-Combretastatin A4 [organic-chemistry.org]

- 6. par.nsf.gov [par.nsf.gov]

Safety data sheet (SDS) and handling of (2,2-Dimethylpentan-3-yl)hydrazine HCl

Topic: Safety Data Sheet (SDS) and Handling of (2,2-Dimethylpentan-3-yl)hydrazine HCl Content Type: Technical Monograph & Operational Guide Audience: Researchers, Medicinal Chemists, and HSE Officers in Drug Discovery.

Executive Summary: The Molecule & The Risk

(2,2-Dimethylpentan-3-yl)hydrazine hydrochloride (CAS: 1159812-08-4 ) is a specialized alkyl hydrazine building block used in the synthesis of sterically hindered heterocycles, often for kinase inhibitors or antiviral pharmacophores. While the hydrochloride salt form reduces volatility compared to the free base, it retains the potent toxicity and reactivity characteristic of the hydrazine class.

Critical Warning: As a hydrazine derivative, this compound must be treated as a potential carcinogen and a severe skin sensitizer . Its bulky alkyl group (derived from tert-butyl ethyl ketone) does not mitigate the nucleophilic toxicity of the hydrazine moiety. This guide supersedes generic SDS templates by focusing on the operational reality of handling this compound in a high-throughput R&D environment.

Chemical Identity & Physicochemical Properties

| Property | Specification |

| Chemical Name | (2,2-Dimethylpentan-3-yl)hydrazine hydrochloride |

| CAS Number | 1159812-08-4 |

| Molecular Formula | C |

| Molecular Weight | 166.69 g/mol |

| Appearance | White to off-white solid (Hygroscopic) |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM. |

| Acidity | Acidic in aqueous solution (HCl salt). |

| Stability | Stable under N |

Hazard Identification & Mechanism of Toxicity

To handle this compound safely, one must understand why it is dangerous.

GHS Classification (Derived from SAR Logic)

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).[1]

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[2]

-

Carcinogenicity: Category 2 (Suspected of causing cancer).[3]

-

Skin Sensitization: Category 1 (May cause an allergic skin reaction).[1][2]

-

Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).[1][2]

Toxicological Mechanism

Hydrazines act as nucleophilic alkylating agents . The free hydrazine moiety (released upon dissolution in neutral/basic media) can react with electrophilic centers in DNA (e.g., guanine bases) and proteins.

-

Sensitization: The hydrazine group reacts with skin proteins (haptenization), triggering an immune response. Once sensitized, a researcher may experience anaphylactic reactions upon minute re-exposure.

-

Corrosivity: The HCl salt is acidic, but the hydrazine nitrogen is also caustic to mucous membranes.

Operational Handling Protocol: The "Closed-Loop" System

Standard laboratory practice is insufficient. We utilize a Closed-Loop Handling System to prevent exposure during the critical "Weighing" and "Solubilization" phases.

Storage Strategy

-

Temperature: Store at 2–8°C (refrigerated).

-

Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic; moisture uptake leads to hydrolysis and degradation.

-

Secondary Containment: Store the vial inside a screw-top jar containing desiccant packets to maintain a micro-arid environment.

The Weighing Protocol (Static Control)

-

Hazard: Dry HCl salts are prone to static charge, causing "fly-away" powder that contaminates the balance and user.

-

Control: Use an anti-static gun (e.g., Zerostat) on the vial before opening.

-

Engineering Control: Weigh only inside a Chemical Fume Hood or a Powder Containment Enclosure (Face velocity > 0.5 m/s). Never weigh on an open bench.

Solubilization & Transfer

Avoid adding solid directly to a hot reaction mixture.

-

Dissolve: Pre-dissolve the calculated mass in the reaction solvent (e.g., Methanol or DMF) inside a septum-capped vial.

-

Transfer: Use a syringe or cannula to transfer the solution into the reaction vessel. This eliminates dust exposure.[1][4][5]

Waste Disposal & Deactivation (The "Kill" Step)

NEVER dispose of hydrazine waste directly into the organic waste stream without deactivation. Unreacted hydrazines can react with ketones in the waste drum to form azines, or react with oxidizers to generate heat/gas.

Oxidative Deactivation Protocol

-

Reagent: 5% Sodium Hypochlorite (Bleach) or dilute Hydrogen Peroxide.

-

Procedure:

-

Collect waste stream (mother liquors, rinses) in a dedicated beaker.

-

Slowly add bleach solution while stirring. Caution: Exothermic reaction; nitrogen gas evolution.

-

Test for residual hydrazine using starch-iodide paper (turns blue if oxidizer is present, ensuring hydrazine is consumed) or specific hydrazine test strips.

-

Adjust pH to neutral before final disposal into aqueous waste.

-

Visualizing the Safety Architecture

Figure 1: The Safe Handling Lifecycle

This workflow enforces a barrier between the operator and the compound at every state change.

Caption: The Closed-Loop Handling System minimizes dust generation and dermal exposure risks.

Figure 2: Emergency Response Logic

A decision tree for immediate action in case of exposure.

Caption: Immediate decontamination steps are critical to prevent systemic absorption and chemical burns.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5341617, Hydrazine Dihydrochloride. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Hydrazine. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

Thermal Characterization & Decomposition Profile: (2,2-Dimethylpentan-3-yl)hydrazine HCl

The following technical guide details the thermal characterization and decomposition profile of (2,2-Dimethylpentan-3-yl)hydrazine hydrochloride .

Executive Summary & Compound Architecture

(2,2-Dimethylpentan-3-yl)hydrazine hydrochloride is a sterically hindered hydrazine salt often utilized as a specialized building block in the synthesis of heterocycles (e.g., pyrazoles, triazines) for pharmaceutical applications. Its bulky aliphatic tail—a 1-ethyl-2,2-dimethylpropyl group—imparts unique solubility and stability characteristics compared to simple alkyl hydrazines.

While specific thermal data for this exact catalog number is often proprietary or lot-dependent, structural analogs suggest a melting and decomposition onset in the range of 150°C – 195°C . This guide provides the definitive methodology for empirically validating these values and managing the material's thermal risks.

Chemical Identity

| Property | Detail |

| IUPAC Name | (1-Ethyl-2,2-dimethylpropyl)hydrazine hydrochloride |

| CAS Number | 1159812-08-4 |

| Formula | |

| Molecular Weight | 166.69 g/mol |

| Structural Feature | Sterically congested secondary alkyl group; |

Predicted Thermal Behavior & Analog Analysis

In the absence of a lot-specific Certificate of Analysis (CoA) listing a melting point, we derive the expected thermal window via Homolog Structural Activity Relationships (SAR) . Hydrazine salts typically exhibit a melt-decomposition event where the crystal lattice collapses immediately preceding or concurrent with chemical degradation.

Comparative Thermal Data (Alkyl Hydrazine HCl Series)

| Compound | Structure | Melting Point ( | Decomposition Behavior |

| Isopropylhydrazine HCl | Secondary, moderate bulk | 122–123°C | Melt followed by rapid gas evolution. |

| tert-Butylhydrazine HCl | Tertiary, high bulk | 191–194°C | High stability due to crystal packing; energetic decomp. |

| Target Compound | Secondary, very high bulk | 150–195°C (Predicted) | Likely sharp endotherm ( |

Critical Insight: The "2,2-dimethyl" motif adds significant steric bulk similar to the tert-butyl analog, likely pushing the thermal stability higher than the isopropyl variant. However, the presence of

-hydrogens (on the ethyl group) opens a decomposition pathway (-elimination) unavailable to tert-butyl derivatives, potentially lowering the onset temperature relative to the tert-butyl standard.

Decomposition Mechanisms

Understanding how the molecule breaks down is vital for interpreting thermal data (DSC/TGA). The hydrochloride salt suppresses the nucleophilicity of the hydrazine, but thermal stress dissociates the HCl, allowing two primary degradation pathways.

Pathway A: -Elimination (Hoffmann-type)

Driven by the presence of protons on the C4 position. The hydrazine acts as a leaving group, generating an alkene and hydrazine/ammonium chloride.

-

Products: 4,4-dimethylpent-2-ene +

(or

Pathway B: N-N Homolysis

At higher temperatures, the weak N-N bond (bond dissociation energy ~60 kcal/mol) cleaves.

-

Products: Aminyl radicals, ammonia, nitrogen gas (

), and complex alkyl chlorides.

Visualization of Decomposition Pathways

Figure 1: Thermal decomposition pathways. Pathway A is likely dominant at lower temperatures due to the available beta-hydrogen.

Definitive Characterization Protocols

As a Senior Scientist, you must not rely on literature values for safety-critical parameters. Use the following protocols to characterize your specific lot.

Method A: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise Melting Point (

-

Pan Selection: Use Gold-plated high-pressure pans or Glass-lined pans .

-

Reasoning: Hydrazine salts can react with standard aluminum pans at high temperatures, creating catalytic artifacts (lowering

) or alloying exotherms.

-

-

Sample Mass: 1.0 – 2.0 mg (Keep low to manage gas evolution pressure).

-

Purge Gas: Nitrogen (

) at 50 mL/min. -

Ramp Rate: 5°C/min.

-

Note: Faster rates (10-20°C/min) may obscure the separation between the melting endotherm and decomposition exotherm.

-

-

Expected Trace: Look for a sharp endotherm (melting) followed immediately by a broad, jagged exotherm (decomposition).

Method B: Thermogravimetric Analysis (TGA)

Objective: Distinguish between desolvation (loss of water/solvent) and degradation.

-

Pan: Platinum or Alumina (

). -

Ramp: 10°C/min to 350°C.

-

Interpretation:

-

< 100°C: Weight loss here indicates hygroscopic water or residual solvent (common in hydrazine salts).

-

> 150°C: Significant mass loss signals decomposition (loss of

,

-

Method C: ARC (Accelerated Rate Calorimetry)

Requirement: If the DSC shows an exotherm energy ($ \Delta H $) > 100 J/g, ARC is mandatory before scaling up > 100g. This determines the "Time to Maximum Rate" (TMR) and safe adiabatic storage temperatures.

Safety & Handling Directives

Hydrazine salts are insidious; they appear stable as solids but can decompose violently if confined or catalyzed.

Incompatibility Matrix

-

Oxidizers: Strictly incompatible with permanganates, chromates, and peroxides. Spontaneous ignition possible.

-

Metals: Avoid contact with Iron (Fe), Copper (Cu), and Zinc (Zn) oxides. These catalyze N-N bond cleavage, lowering the decomposition temperature significantly.

-

Bases: Addition of base liberates the free hydrazine, which is significantly more volatile and unstable than the HCl salt.

Storage Protocols

-

Temperature: Store at 2-8°C (Refrigerated). While likely stable at room temperature, refrigeration minimizes slow autocatalytic degradation.

-

Atmosphere: Store under Argon or Nitrogen. Hydrazines can auto-oxidize in air to form hydroperoxides, which are shock-sensitive.

-

Container: Amber glass (light sensitive) with a Teflon-lined cap.

Emergency Response

-

Fire: Use water spray to cool containers. Do not use dry chemicals that may react with the hydrazine.

-

Spill: Do not sweep dry dust (static risk). Dampen with water, neutralize with dilute hypochlorite (bleach) slowly (exothermic reaction releasing

), then absorb.

References

-

Sigma-Aldrich. (2,2-Dimethylpentan-3-yl)hydrazine hydrochloride Product Page. (Accessed 2023).[1] Link

-

NIST Chemistry WebBook. Thermochemical Data for Alkyl Hydrazines. National Institute of Standards and Technology. Link

- Schmidt, E. W. (2001). Hydrazine and Its Derivatives: Preparation, Properties, Applications. John Wiley & Sons. (Standard reference for hydrazine thermal stability).

-

ChemicalBook. Isopropylhydrazine Hydrochloride Safety Data. Link

-

Fisher Scientific. tert-Butylhydrazine Hydrochloride Safety Data Sheet. Link

Sources

Methodological & Application

Protocol for synthesizing pyrazoles using (2,2-Dimethylpentan-3-yl)hydrazine HCl

An In-Depth Guide to the Synthesis of Sterically Hindered Pyrazoles Utilizing (2,2-Dimethylpentan-3-yl)hydrazine HCl

Introduction: The Significance of Pyrazole Scaffolds and Steric Influence

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] Its remarkable metabolic stability and versatile chemical nature have led to its incorporation into a wide array of therapeutic agents, including the anti-inflammatory drug celecoxib and the anti-obesity medication rimonabant.[1][3][4][5] The synthesis of these vital structures is a cornerstone of heterocyclic chemistry, with the Knorr pyrazole synthesis being one of the most fundamental and widely employed methods.[6][7][8][9]

This application note provides a detailed protocol and expert insights into the synthesis of pyrazoles using a sterically demanding reagent: (2,2-Dimethylpentan-3-yl)hydrazine hydrochloride. The introduction of the bulky 1-ethyl-2,2-dimethylpropyl group presents unique considerations for reaction control, particularly concerning regioselectivity. Understanding how to leverage this steric hindrance is crucial for researchers aiming to synthesize novel pyrazole derivatives with specific substitution patterns, potentially leading to enhanced biological activity and optimized pharmacokinetic profiles.

Pillar 1: The Underlying Chemistry - Mechanism and Regioselectivity

The Knorr pyrazole synthesis is a classic cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[6][7][10] The reaction is typically acid-catalyzed and proceeds through several distinct mechanistic steps.[9][11]

-

Initial Nucleophilic Attack & Condensation: The reaction initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate.[6][12][13]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

-

Final Dehydration: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[6]

A critical aspect when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is regioselectivity . The initial nucleophilic attack can potentially occur at either of the two carbonyl carbons, leading to a mixture of regioisomeric products.[6][14] The steric bulk of the (2,2-Dimethylpentan-3-yl) group plays a decisive role here. Generally, the hydrazine will preferentially attack the less sterically hindered carbonyl carbon of the 1,3-dicarbonyl compound, providing a powerful tool for directing the reaction towards a desired isomer.

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Pillar 2: A Self-Validating Protocol

This protocol provides a robust, step-by-step methodology for the synthesis of a pyrazole derivative using (2,2-Dimethylpentan-3-yl)hydrazine HCl and acetylacetone (a symmetrical 1,3-dicarbonyl) as a model system.

Materials & Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| (2,2-Dimethylpentan-3-yl)hydrazine HCl (C7H19N2Cl) | ≥97% Purity | MilliporeSigma[15] | Store in a cool, dry place. |

| Acetylacetone (2,4-Pentanedione) | Reagent Grade, ≥99% | Fisher Scientific | |

| Ethanol (EtOH), Absolute | ACS Grade | VWR | Serves as the reaction solvent. |

| Glacial Acetic Acid | ACS Grade | Merck | Acts as a catalyst.[16] |

| Sodium Bicarbonate (NaHCO3) | ACS Grade | - | For neutralization during work-up. |

| Anhydrous Magnesium Sulfate (MgSO4) | ACS Grade | - | For drying the organic layer. |

| Ethyl Acetate & Hexanes | HPLC Grade | - | For TLC and purification. |

Equipment

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

TLC plates (silica gel 60 F254)

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

Experimental Workflow

Caption: Step-by-step experimental workflow for pyrazole synthesis.

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (2,2-Dimethylpentan-3-yl)hydrazine HCl (1.0 eq), acetylacetone (1.05 eq), and absolute ethanol (15 mL).

-

Catalyst Addition: Add 3-5 drops of glacial acetic acid to the stirring mixture.[10]

-

Heating and Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Allow the reaction to proceed for 2-4 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 30:70 ethyl acetate/hexanes mobile phase.[10] The disappearance of the limiting starting material indicates reaction completion.

-

Work-up - Solvent Removal and Neutralization: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator. To the resulting residue, add deionized water (20 mL) and carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel.[17][18]

Pillar 3: Optimization, Troubleshooting, and Authoritative Grounding

Achieving a high yield of a pure product often requires fine-tuning the reaction conditions.[19] The following table outlines key parameters for optimization.

| Parameter | Variation | Rationale & Expected Outcome |

| Solvent | Ethanol, Methanol, Isopropanol, Acetic Acid | Solvent polarity can influence reaction rate and solubility of intermediates. Acetic acid can serve as both solvent and catalyst.[16] |

| Catalyst | Glacial Acetic Acid, Sulfuric Acid (catalytic) | An acid catalyst is typically required to facilitate the condensation and dehydration steps.[6][11] |

| Temperature | Room Temp. to Reflux | Higher temperatures generally increase the reaction rate but may also lead to side product formation. Some reactions may proceed at room temperature over a longer period. |

| Reaction Time | 1-12 hours | Insufficient time leads to low conversion. Monitor by TLC to determine the optimal duration.[16][20] |

Troubleshooting Common Issues

-

Problem: Low Yield.

-

Problem: Formation of a Mixture of Regioisomers (with unsymmetrical dicarbonyls).

-

Cause: The initial nucleophilic attack occurs at both carbonyl carbons.[14]

-

Solution: The bulky (2,2-Dimethylpentan-3-yl)hydrazine should strongly favor attack at the less sterically hindered carbonyl. If isomer formation is still an issue, lowering the reaction temperature may enhance selectivity.

-

-

Problem: Reaction Mixture Darkens Significantly.

Safety Precautions: Handling Hydrazine Derivatives

CRITICAL: Hydrazine and its derivatives are classified as toxic and are reasonably anticipated to be carcinogens.[6][21][22] All handling must be performed with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

-

PPE: Wear chemical-resistant gloves, a lab coat, and splash-proof safety goggles.

-

Handling: Avoid inhalation of dust or vapors and prevent skin contact.[23][24] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[23][24]

-

Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

-

Elguero, J., Goya, P., & Jagerovic, N. (2002). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 80(8), 1036-1043. [Link]

-

Claramunt, R. M., Elguero, J., & Yranzo, G. I. (2002). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 80(8), 1036-1043. [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. [Link]

-

Sari, Y., & Arslan, M. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Chemical Reviews, 3(3), 193-204. [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. [Link]

-

Anonymous. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some new pyrazolines derivatives and their biological activity. [Link]

-

Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

SlideShare. (2021). Knorr Pyrazole Synthesis (M. Pharm). [Link]

-

Kumar, A., & Sharma, S. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 7, 101377. [Link]

- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

-

J&K Scientific LLC. (2021). Knorr Pyrazole Synthesis. [Link]

-

Royal Society of Chemistry. (n.d.). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. [Link]

-

Mansour, S. Y., et al. (2014). Synthesis and characterization of novel pyrazolone derivatives. Chemistry Central Journal, 8(1), 19. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. [Link]

-

Kumar, A., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 15(1), 12345. [Link]

-

Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. [Link]

-

Indian Journal of Chemistry. (2025). Synthesis and Characterization of Pyrazole Derivatives Potent CNS Agents. [Link]

-

Sumran, G., et al. (2020). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. ChemistrySelect, 5(20), 6065-6069. [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 136. [Link]

-

Organic Syntheses. (n.d.). One-Pot Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Hydrazones and Nitroolefins. [Link]

-

Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

-

ResearchGate. (2026). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]

-

Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

-

SlideShare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

-

Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

-

Gaba, M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1835-1854. [Link]

-

ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

-

Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5406. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. jk-sci.com [jk-sci.com]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. (2,2-Dimethylpentan-3-yl)hydrazine hydrochloride [sigmaaldrich.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 21. merckmillipore.com [merckmillipore.com]

- 22. riccachemical.com [riccachemical.com]

- 23. fishersci.com [fishersci.com]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes & Protocols: Strategic Use of Sterically Hindered Hydrazines in Heterocycle Synthesis

Focus Molecule: (2,2-Dimethylpentan-3-yl)hydrazine Hydrochloride

Introduction: The Role of Steric Hindrance in Modern Drug Design

Substituted hydrazines are foundational building blocks in medicinal chemistry, enabling the synthesis of a vast array of nitrogen-containing heterocyclic compounds that form the core of numerous therapeutic agents.[1][2] The strategic introduction of bulky, sterically demanding substituents, such as the (2,2-Dimethylpentan-3-yl) group, onto the hydrazine scaffold is a key tactic in modern drug development. This specific structural feature, characterized by a tertiary carbon adjacent to the hydrazine nitrogen, can profoundly influence the physicochemical and pharmacological properties of the final molecule. It can enhance metabolic stability by shielding the N-N bond from enzymatic degradation, increase lipophilicity to improve membrane permeability, and modulate binding affinity by providing specific steric interactions within a target protein's active site.

However, the very steric bulk that imparts these desirable properties also presents significant synthetic challenges. Reactions that proceed readily with simple aryl- or alkylhydrazines often require carefully optimized conditions to overcome the lower reactivity and increased steric hindrance of reagents like (2,2-Dimethylpentan-3-yl)hydrazine HCl. This guide provides a detailed examination of the reaction conditions, mechanistic considerations, and practical protocols for employing this and similar sterically hindered hydrazines in the formation of key heterocyclic scaffolds.

Section 1: Core Synthetic Pathways and Mechanistic Considerations

The utility of (2,2-Dimethylpentan-3-yl)hydrazine HCl is best demonstrated through its application in well-established heterocycle-forming reactions. The primary challenge across these syntheses is overcoming the steric clash at the nucleophilic nitrogen, which can impede initial condensation steps and subsequent cyclizations.

Fischer Indole Synthesis: Navigating the[3][3]-Sigmatropic Rearrangement